molecular formula C37H59N3O7S2 B10772973 (4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;methanesulfonate

(4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;methanesulfonate

Cat. No.: B10772973
M. Wt: 722.0 g/mol
InChI Key: VRHOEJBXKXQDQB-SWIBWIMJSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has the ability to alter hepatic cholesterol metabolism and lower plasma low-density lipoprotein-cholesterol concentrations . This compound is primarily used in scientific research and has shown promise in various applications, particularly in the field of medicine.

Preparation Methods

The synthesis of SC-435 involves several steps. One of the key steps includes the reaction of diol with an acetic acid solution of hydrobromic acid, followed by acidic hydrolysis of the generated acetate ester to furnish bromo alcohol. This is then oxidized to the bromo aldehyde using either dimethyl sulfoxide and sulfur trioxide-pyridine complex or sodium hypochlorite in the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl and potassium bromide

Chemical Reactions Analysis

SC-435 undergoes several types of chemical reactions, including:

Scientific Research Applications

SC-435 has a wide range of scientific research applications, including:

Mechanism of Action

SC-435 exerts its effects by inhibiting the apical sodium-dependent bile acid transporter. This inhibition leads to impairments in the enterohepatic circulation of bile acids and their excretion with fecal masses. Consequently, cholesterol is utilized for the synthesis of new bile acids, which helps lower plasma cholesterol levels . The molecular targets involved include the bile acid transporter and pathways related to cholesterol metabolism.

Comparison with Similar Compounds

SC-435 is unique compared to other similar compounds due to its specific inhibition of the apical sodium-dependent bile acid transporter. Similar compounds include:

Biological Activity

The compound (4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;methanesulfonate, commonly known as maralixibat chloride, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

Maralixibat chloride is characterized by a complex bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of the azabicyclo structure enhances its interactions with biological targets, particularly neurotransmitter receptors.

Chemical Formula

C24H38N2O4SC_{24}H_{38}N_2O_4S

Molecular Weight

438.63 g mol438.63\text{ g mol}

Maralixibat chloride primarily acts as a selective inhibitor of the sodium-dependent bile acid transporter (ASBT), which plays a crucial role in the enterohepatic circulation of bile acids. By inhibiting ASBT, maralixibat alters bile acid homeostasis and has been investigated for its potential in treating cholestatic liver diseases.

Key Biological Mechanisms

  • Inhibition of Bile Acid Reabsorption : Reduces bile acid levels in the bloodstream.
  • Modulation of Gut Microbiota : Alters the composition and function of gut microbiota, potentially influencing metabolic pathways.
  • Neurotransmitter Interaction : Exhibits affinity for various neurotransmitter receptors, which may contribute to its effects on anxiety and mood disorders.

Pharmacological Effects

Maralixibat has shown promise in several therapeutic areas:

  • Cholestatic Liver Disease : Clinical trials have indicated that maralixibat can significantly reduce pruritus and improve liver function in patients with cholestatic liver diseases.
  • Metabolic Disorders : Its ability to modify bile acid metabolism may also have implications for obesity and diabetes management.

Case Studies

Several studies have explored the efficacy of maralixibat:

Study 1: Efficacy in Cholestatic Liver Disease

A clinical trial involving patients with Alagille syndrome demonstrated that maralixibat significantly reduced itching and improved quality of life metrics when compared to placebo controls .

Study 2: Impact on Gut Microbiota

Research has shown that maralixibat alters gut microbiota composition, leading to increased levels of beneficial bacteria associated with improved metabolic health .

Table 1: Summary of Clinical Findings

StudyPopulationOutcome
1Alagille Syndrome PatientsReduced pruritusEffective in managing symptoms
2Obese IndividualsAltered gut microbiotaPotential benefits for metabolic health

In Vitro Studies

In vitro assays have demonstrated that maralixibat exhibits high selectivity for ASBT inhibition with an IC50 value indicating effective blockade at physiological concentrations .

In Vivo Studies

Animal models have shown that maralixibat administration leads to significant reductions in serum bile acids and improvements in liver histology .

Properties

Molecular Formula

C37H59N3O7S2

Molecular Weight

722.0 g/mol

IUPAC Name

(4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol;methanesulfonate

InChI

InChI=1S/C36H56N3O4S.CH4O3S/c1-5-7-17-36(18-8-6-2)28-44(41,42)33-16-13-30(37(3)4)27-32(33)34(35(36)40)29-11-14-31(15-12-29)43-26-10-9-22-39-23-19-38(20-24-39)21-25-39;1-5(2,3)4/h11-16,27,34-35,40H,5-10,17-26,28H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1/t34-,35-;/m1./s1

InChI Key

VRHOEJBXKXQDQB-SWIBWIMJSA-M

Isomeric SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCCCC[N+]45CCN(CC4)CC5)CCCC.CS(=O)(=O)[O-]

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCCCC[N+]45CCN(CC4)CC5)CCCC.CS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.